

Technical Support Center: Solvent Selection & Troubleshooting for 1-Octanol, 2-iodo-

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Compound of Interest

Compound Name: 1-Octanol, 2-iodo-

CAS No.: 119297-96-0

Cat. No.: B14304805

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Welcome to the Technical Support Center for **1-Octanol, 2-iodo-** (also known as 2-iodo-1-octanol). This guide is designed for researchers and drug development professionals who require precise solvation strategies for this specific halohydrin.

Structurally, 2-iodo-1-octanol consists of a highly lipophilic eight-carbon aliphatic chain, a heavy and polarizable iodine atom at the C2 position, and a hydrogen-bonding hydroxyl group at the C1 position[1]. While its amphiphilic nature allows it to interact with various media, it is predominantly hydrophobic. Furthermore, its halohydrin moiety makes it highly reactive under specific solvent conditions, requiring strict environmental controls to prevent degradation[2].

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my 2-iodo-1-octanol solution turn yellow or brown over time, and how does solvent choice affect this? A: Discoloration is a direct visual indicator of alkyl iodide photodegradation. Exposure to UV or visible light causes the homolytic cleavage of the weak carbon-iodine (C-I) bond, releasing iodine radicals that eventually combine to form elemental iodine (

), which is brown/yellow[3][4].

- The Causality: Solvents that lack radical inhibitors or contain high levels of dissolved oxygen (such as uninhibited ethers) act as radical propagators, accelerating this degradation.
- The Solution: Always dissolve 2-iodo-1-octanol in degassed, non-nucleophilic solvents like Dichloromethane (DCM) or Ethyl Acetate. Store all solutions in amber vials to block light penetration.

Q2: I attempted to dissolve 2-iodo-1-octanol in a basic aqueous buffer (pH > 8) with a co-solvent, but my yield of the intact molecule dropped to zero. What happened? A: You inadvertently triggered an intramolecular Williamson ether synthesis. Halohydrins are exquisitely sensitive to basic environments[5].

- The Causality: In the presence of a base, the C1 hydroxyl group is deprotonated to form a reactive alkoxide ion. Because the iodine atom is on the adjacent C2 carbon, the alkoxide immediately performs an intramolecular attack, displacing the iodide leaving group to form a thermodynamically stable 3-membered ring: 1,2-epoxyoctane[2][6].
- The Solution: Strictly avoid basic solvents (e.g., aliphatic amines) and basic aqueous buffers. If an aqueous co-solvent system is required for your workflow, maintain the pH strictly between 5.0 and 7.0.

Q3: How can I maximize the solubility of 2-iodo-1-octanol for in vitro biological assays without introducing solvent toxicity to my cell cultures? A: Because 2-iodo-1-octanol is practically insoluble in water, direct dissolution into aqueous media will result in immediate phase separation or micelle formation[1].

- The Causality: The 8-carbon hydrophobic tail completely dominates the solvation profile, rejecting the hydrogen-bonded network of pure water.
- The Solution: Utilize a "stock and spike" methodology. Prepare a highly concentrated stock solution in anhydrous Dimethyl Sulfoxide (DMSO). DMSO is a polar aprotic solvent that perfectly solvates both the lipophilic tail and the polar headgroup. Immediately prior to the assay, spike the DMSO stock into your aqueous buffer to achieve a final DMSO concentration of

, which is generally well-tolerated by mammalian cell cultures.

Part 2: Solvent Compatibility & Solubility Profile

To ensure experimental reproducibility, consult the following validated solvent compatibility matrix before formulating your solutions.

Solvent Category	Specific Solvent	Solubility Profile	Stability / Reactivity	Recommended Workflow Application
Aqueous	Pure Water	Insoluble	Stable (if neutral)	None (Avoid direct dissolution)
Polar Aprotic	Anhydrous DMSO	Excellent (>50 mM)	Moderate (Hygroscopic; water ingress may cause issues over time)	In vitro biological assay stock solutions
Non-Polar / Halogenated	Dichloromethane (DCM)	Excellent	High (Inert to halohydrins)	Chemical synthesis, extraction, and purification
Polar Protic	Methanol / Ethanol	Good	Moderate (Risk of transesterification if acidic/basic)	Analytical chromatography (HPLC)
Basic Aqueous	Tris/NaOH Buffers (pH > 8)	Insoluble / Reactive	Poor (Rapid conversion to 1,2-epoxyoctane)	DO NOT USE

Part 3: Experimental Protocol

Methodology: Preparation of a Stable 50 mM In Vitro Stock Solution

This self-validating protocol ensures the integrity of the C-I bond while maximizing bioavailability for downstream assays.

Step 1: Container Selection Select a sterile, pre-dried amber glass vial. Rationale: Amber glass blocks UV/Vis light, preventing the homolytic cleavage of the light-sensitive alkyl iodide bond[4].

Step 2: Weighing and Dissolution Weigh the required mass of 2-iodo-1-octanol and transfer it to the amber vial. Immediately add anhydrous, cell-culture grade DMSO to achieve a 50 mM concentration. Vortex gently for 30 seconds until the solution is completely homogeneous.

Step 3: Inert Gas Purging Using a Schlenk line or a gentle gas stream, purge the headspace of the vial with ultra-pure Argon or Nitrogen for 15 seconds. Rationale: Displacing ambient oxygen prevents oxidative degradation and radical propagation within the solvent matrix.

Step 4: Aliquoting and Storage Divide the master stock into single-use aliquots (e.g., 50 μ L) in amber microcentrifuge tubes. Store immediately at -20°C . Rationale: Single-use aliquots prevent freeze-thaw cycles and repeated atmospheric exposure, which introduce moisture into the hygroscopic DMSO and compromise the halohydrin.

Part 4: Workflow Visualization



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Decision tree for selecting the optimal solvent for 2-iodo-1-octanol workflows.

References

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